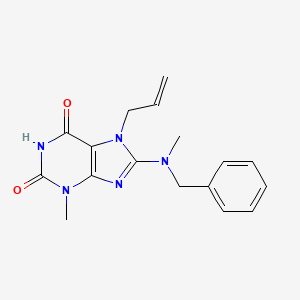
7-allyl-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-allyl-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BAM, is a purine derivative that has been extensively studied due to its potential applications in scientific research. BAM is a potent inhibitor of adenosine kinase, an enzyme that plays a crucial role in the regulation of the adenosine pathway.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
- The molecular geometry and intramolecular interactions of related purine compounds have been characterized, highlighting typical conformations and hydrogen bonding networks critical for their biological activity and synthetic accessibility (Karczmarzyk et al., 1995).
- Synthesis strategies for purine derivatives, including the use of protective groups and the exploration of new routes to introduce substituents at various positions, have been developed to enhance their pharmacological properties (Khaliullin & Shabalina, 2020).
Pharmacological Evaluation
- Purine derivatives have been evaluated for their receptor affinity and potential psychotropic activity, demonstrating the significance of substituent modification for designing new ligands with desirable biological effects (Chłoń-Rzepa et al., 2013).
- Antibacterial activities have been reported for purine-based polymers, indicating their potential as novel biocides with durable and regenerable properties (Sun & Sun, 2001).
Anticancer Activity
- The synthesis and anticancer evaluation of purine-diones and their derivatives have been conducted, showcasing the importance of structural modifications for enhancing antiproliferative effects against various cancer cell lines (Hayallah, 2017).
Propiedades
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-10-22-13-14(21(3)17(24)19-15(13)23)18-16(22)20(2)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXYPPGERMARQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[Benzyl(methyl)amino]-3-methyl-7-prop-2-enylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

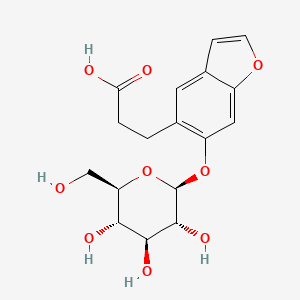
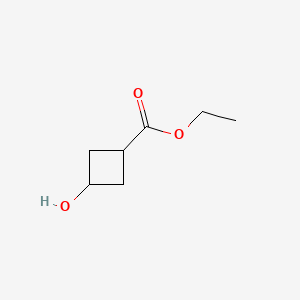
![3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B2763846.png)
![2-(cyclopentylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2763848.png)
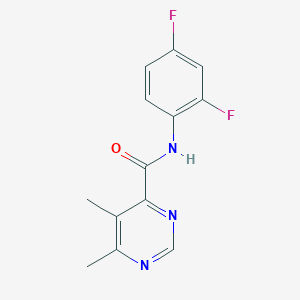
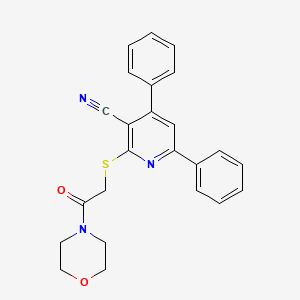
![4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2763852.png)
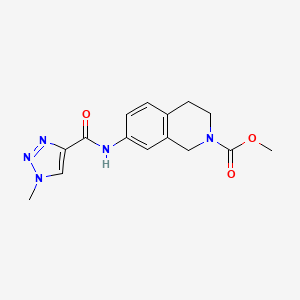
![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2763855.png)
![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2763856.png)
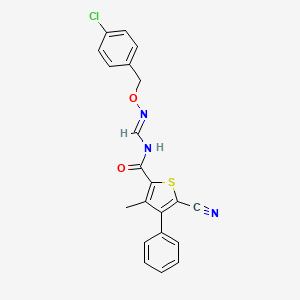
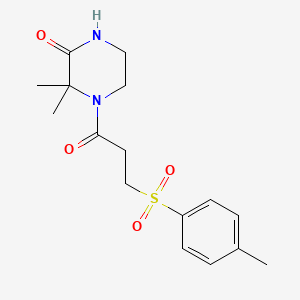
![N-Ethyl-N-[2-oxo-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)amino]ethyl]prop-2-enamide](/img/structure/B2763863.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-[ethyl(phenyl)sulfamoyl]benzoate](/img/structure/B2763865.png)